4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate
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Overview
Description
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate is an organic compound with the molecular formula C26H36O3 and a molecular weight of 396.56 g/mol . This compound is known for its unique structural properties, which include a pentylphenyl group and an octan-2-yloxybenzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate typically involves the esterification of 4-pentylphenol with 4-{[(2R)-octan-2-yl]oxy}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate can be compared with similar compounds such as:
4-Pentylphenyl 4-(octyloxy)benzoate: This compound has a similar structure but with an octyloxy group instead of an octan-2-yloxy group.
4-Pentylphenyl 4-(decyloxy)benzoate: Another similar compound with a decyloxy group, which may exhibit different physical and chemical properties due to the longer alkyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Properties
CAS No. |
188998-77-8 |
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Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-[(2R)-octan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H36O3/c1-4-6-8-10-11-21(3)28-24-19-15-23(16-20-24)26(27)29-25-17-13-22(14-18-25)12-9-7-5-2/h13-21H,4-12H2,1-3H3/t21-/m1/s1 |
InChI Key |
HGGNQGYPVWIEQZ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Canonical SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
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